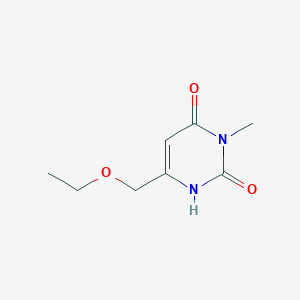

6-(Ethoxymethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

IUPAC Name |

6-(ethoxymethyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-13-5-6-4-7(11)10(2)8(12)9-6/h4H,3,5H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEDPZKHPBPMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection and Functionalization of NH at N-1 Position

- The NH group at N-1 of pyrimidine-2,4-dione is protected by introducing an ethoxymethyl group to yield a key intermediate. This step is crucial to prevent undesired side reactions during subsequent functionalization at C-6.

- Protection is typically achieved by reaction with ethoxymethylating agents under controlled conditions, often in the presence of a base.

C-6 Functionalization via Cyanomethine Intermediates

- The C-6 position is functionalized by reacting the ethoxymethyl-protected intermediate with in situ generated cyanomethine nucleophiles (e.g., ArCHNaCN), leading to cyanomethine-substituted intermediates.

- These intermediates are then converted to the desired ketone functionality via oxidative decyanation, enabling further transformations.

Alkylation Using Alkyl Halides in DMF

- Another method involves the direct alkylation of the pyrimidine core with alkyl halides such as ethyl bromoacetate or 2-bromoacetaldehyde acetal in anhydrous dimethylformamide (DMF) with potassium carbonate as a base.

- This reaction proceeds under mild heating (e.g., 65 °C) and affords various alkylated pyrimidine derivatives, including ethoxymethyl-substituted compounds.

- The crude products are often purified by flash chromatography to obtain high-purity compounds.

Detailed Experimental Conditions and Yields

Research Findings and Optimization Notes

- The ethoxymethyl protection strategy at N-1 is widely accepted due to its stability and ease of removal under acidic conditions, allowing for selective deprotection post-functionalization.

- Oxidative decyanation is a key step for converting cyanomethine intermediates into ketones, which is critical for obtaining the target pyrimidinedione derivatives with the desired substitution pattern.

- Alkylation reactions in DMF with potassium carbonate as a base provide a versatile and efficient route to introduce various alkyl groups, including ethoxymethyl, with good yields and minimal side reactions.

- Purification by flash chromatography is essential to isolate pure compounds, especially after alkylation steps where side products may form.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| N-1 Ethoxymethyl Protection + C-6 Cyanomethine Addition | Pyrimidine-2,4-dione derivative | Ethoxymethylating agent, ArCHNaCN, oxidants | Room temp to reflux; oxidative decyanation | High selectivity; modular approach | Multi-step; requires careful control of oxidation |

| Direct Alkylation in DMF | Pyrimidine core | Alkyl halides (ethyl bromoacetate, 2-bromoacetaldehyde acetal), K2CO3 | 65 °C, 8-12 h | Simple; good yields; scalable | Requires purification; possible side reactions |

Chemical Reactions Analysis

Types of Reactions

6-(Ethoxymethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Pyrimidine oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Ethoxymethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antiviral and anticancer agent. Its derivatives have shown promise in inhibiting specific enzymes and pathways involved in disease progression.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound is used in studies to understand the structure-activity relationship of pyrimidine derivatives.

Industrial Applications: It is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Ethoxymethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as dihydrofolate reductase, which plays a crucial role in DNA synthesis. By inhibiting this enzyme, the compound can disrupt the proliferation of cancer cells and pathogens.

Comparison with Similar Compounds

Structural Variations

The tetrahydropyrimidine-2,4-dione scaffold allows for extensive substitution at positions 1, 3, and 4. Below is a comparative analysis of substituents and molecular properties:

*Calculated based on molecular formula.

Physicochemical Properties

- Lipophilicity: The ethoxymethyl group in the main compound likely increases logP compared to polar analogs like the 6-amino derivative ().

- Solubility : Hydrophilic substituents (e.g., hydroxyphenyl in compound 32) improve aqueous solubility, whereas aromatic/heterocyclic groups (e.g., thiadiazole in compound 39) may reduce it.

Biological Activity

6-(Ethoxymethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimidine family. Its unique structural features confer significant biological activities, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure

The compound features a tetrahydropyrimidine ring with an ethoxymethyl group at the 6-position and a methyl group at the 3-position. The molecular formula is , and its molecular weight is approximately 185.21 g/mol.

Research indicates that this compound exhibits its biological activity primarily through enzyme modulation. The compound can act as either an inhibitor or an activator of specific enzymes due to its ability to bind to active sites. This interaction influences various biochemical pathways critical for cellular function and disease progression.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. It has been observed to inhibit the growth of Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo.

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results indicated that the compound has promising antimicrobial activity comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In a separate investigation focusing on its anticancer properties, the compound was tested on human cancer cell lines (e.g., MCF-7 for breast cancer). The results demonstrated a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

These findings suggest that higher concentrations of the compound significantly inhibit cancer cell proliferation.

Q & A

Basic: What are the most reliable synthetic routes for 6-(Ethoxymethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of tetrahydropyrimidine derivatives typically involves multi-step alkylation and cyclization reactions. For example, alkylation of a pyrimidine precursor (e.g., 6-amino-1-ethylpyrimidine-2,4-dione) with ethoxymethyl halides under basic conditions (e.g., K₂CO₃ or Et₃N) can introduce the ethoxymethyl group. Optimization includes:

- Temperature control : Reactions at 60–80°C minimize side products like over-alkylation .

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity, while EtOH/H₂O mixtures improve yield in cyclization steps .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm substituent positions (e.g., ethoxymethyl protons at δ 3.4–3.6 ppm; methyl group at δ 1.2–1.4 ppm) .

- LCMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₂N₂O₃ at m/z 199.1) and rule out impurities .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., tetrahydropyrimidine ring conformation) .

Basic: What structural features influence the compound’s stability under experimental conditions?

Methodological Answer:

- Hydrolysis susceptibility : The ethoxymethyl group may hydrolyze in acidic/basic conditions. Stability assays (pH 3–9, 25–37°C) with HPLC monitoring are recommended .

- Oxidative degradation : Use antioxidants (e.g., BHT) in storage solutions to prevent radical-mediated decomposition .

Advanced: How can researchers investigate the compound’s biological activity, such as enzyme inhibition or anticancer effects?

Methodological Answer:

- Enzyme assays : Test inhibitory activity against kinases (e.g., eEF-2K) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 μM suggest potent inhibition .

- Cell-based studies : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa). Dose-response curves and apoptosis markers (caspase-3/7) clarify mechanisms .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., CDKs), focusing on hydrogen bonds with the pyrimidine-dione core .

Advanced: How do structural modifications (e.g., ethoxymethyl vs. methyl groups) affect structure-activity relationships (SAR)?

Methodological Answer:

- Ethoxymethyl vs. methyl : The ethoxymethyl group enhances solubility (logP reduction by ~0.5) and target binding via hydrophobic interactions. Compare IC₅₀ values in analogues to quantify SAR .

- Substituent positioning : Replace ethoxymethyl with cyclopropyl or fluorophenyl groups (see ) to assess steric/electronic effects on activity .

Advanced: How should conflicting data on biological activity across studies be reconciled?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., ATCC-validated HeLa), incubation times (24–72 hr), and solvent controls (DMSO ≤0.1%) .

- Meta-analysis : Compare data from peer-reviewed studies (e.g., vs. 9) using statistical tools (ANOVA) to identify outliers or dose-dependent trends .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use SwissADME to estimate bioavailability (Rule of Five compliance), CYP450 metabolism, and blood-brain barrier penetration .

- MD simulations : Run GROMACS to model membrane permeability (logD) and protein-ligand stability over 100 ns trajectories .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Chiral chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane/IPA mobile phases to separate enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in alkylation steps to favor R/S configurations .

Advanced: What strategies mitigate byproduct formation in large-scale synthesis?

Methodological Answer:

- Stepwise purification : Combine flash chromatography (silica gel, ethyl acetate/hexane) and recrystallization (EtOH/H₂O) to isolate intermediates .

- In-line analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progress and terminate before byproduct thresholds .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR knockouts : Generate cell lines lacking target proteins (e.g., CDK4/6) to confirm on-target effects .

- Proteomics : Perform LC-MS/MS profiling to identify differentially expressed proteins post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.